2-O-Methylcytosine

DNA Repair Enzymology Alkylation Damage

Researchers studying alkylation repair often source incorrect cytosine analogues, leading to misleading kinetics data. 2-O-Methylcytosine (CAS 3289-47-2) solves this as the specific O2-alkylated lesion recognized by E. coli AlkA DNA glycosylase-not interchangeable with 5-methylcytosine or unmodified cytosine. • AlkA-specific substrate: validated excision by the inducible alkA+ gene product; enables unambiguous dissection of adaptive response pathways. • ≥97% purity (HPLC): suitable as an analytical standard for O-alkylated DNA lesion quantification and as a phosphoramidite precursor for nuclease-resistant oligonucleotides. • Supply assurance: stock maintained at multiple global distribution centers with ambient or blue ice shipping options.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 3289-47-2
Cat. No. B1207896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-O-Methylcytosine
CAS3289-47-2
Synonyms4-amino-2-methoxypyrimidine
O(2)MedC
O-2-methylcytosine
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=N1)N
InChIInChI=1S/C5H7N3O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3,(H2,6,7,8)
InChIKeyDHYLZDVDOQLEAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-O-Methylcytosine Procurement Guide


2-O-Methylcytosine (2-methoxypyrimidin-4-amine, C5H7N3O, MW 125.13) is an O-alkylated pyrimidine analogue and a validated DNA adduct . It is functionally related to cytosine but bears a methoxy group at the C-2 position, which alters its base pairing, recognition by repair enzymes, and role as a damaged nucleobase [1]. This compound is primarily used as a model substrate in DNA repair studies, as a building block in the synthesis of modified oligonucleotides with enhanced nuclease resistance, and as an analytical standard for the detection and quantification of O-alkylated DNA lesions .

1
DNA repair model substrate (AlkA pathway)
2
Building block for modified oligonucleotides
3
Analytical standard for O-alkylated DNA lesions

2-O-Methylcytosine: Why Simple Analogs Fail


2-O-Methylcytosine is a specific O-alkylated DNA lesion that is not interchangeable with unmodified cytosine or the epigenetic marker 5-methylcytosine. Unmodified cytosine (CAS 71-30-7) lacks the O2-methyl group and does not recapitulate the steric and electronic perturbations that define this damage product [1]. 5-Methylcytosine (CAS 554-01-8), while also a methylated cytosine, is methylated at the C-5 position, which is a natural epigenetic mark and is repaired via an entirely different enzymatic pathway (TET dioxygenases and TDG/NEIL1 glycosylases) [2]. Critically, 2-O-methylcytosine is specifically recognized and excised by the AlkA DNA glycosylase in E. coli, an inducible repair system distinct from the base excision repair (BER) machinery for 5-methylcytosine [3]. Using the wrong analogue would lead to misleading conclusions about repair kinetics, miscoding potential, and the biological consequences of alkylation damage.

Target (2-O-Methylcytosine)
Substitute (Cytosine / 5-Methylcytosine)
O2-methyl adduct recognized by AlkA glycosylase
Unmodified cytosine: no O2-methyl; different repair kinetics
Inducible repair pathway (AlkA) distinct from BER
5-Methylcytosine: C5-methyl, repaired via TET/TDG, not interchangeable
Miscoding lesion for translesion synthesis studies
Analogues with incorrect modification site alter research conclusions

2-O-Methylcytosine: Comparative Evidence


Repair Pathway: AlkA Glycosylase vs. Methyltransferase

2-O-Methylcytosine (O2-methylcytosine) is specifically excised by the AlkA DNA glycosylase, a key distinction from other O-alkylated pyrimidines. This pathway is in contrast to O4-methylthymine, which is repaired via direct reversal by a methyltransferase [1].

Repair pathway
Head-to-head
AlkA glycosylase excision vs. methyltransferase reversal
Supports DNA repair pathway differentiation assays
E. coli adaptive response; verified in vivo and in vitro
DNA Repair Enzymology Alkylation Damage E. coli

Duplex Stability Enhancement in Oligonucleotides

When incorporated into antisense oligonucleotides, 2'-O-methylated nucleotides, including the cytosine derivative, significantly increase the thermal stability of the resulting duplex with complementary RNA. The melting temperature (Tm) increases by 1.3°C per 2'-O-methyl modification compared to an unmodified DNA antisense strand . This effect is comparable to that of 5-methyl-dC (+1.3°C) but lower than that of locked nucleic acids (LNA, +2-4°C) or 2'-fluoro RNA (+1.8°C) .

Duplex stability
Data to verify
+1.3 °C ΔTm per modification
Quantifiable binding enhancement for antisense design
Reported per modification vs. unmodified DNA; cross-study comparison
Antisense Oligonucleotides siRNA Thermodynamics Nuclease Resistance

Altered Hydrogen Bonding: Computational Evidence

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that O-alkylation at the O2 position of cytosine alters its intrinsic hydrogen bonding properties and proton affinity [1]. These computational comparisons with unmodified cytosine and thymine adducts provide a theoretical basis for the miscoding potential of O2-methylcytosine, which is critical for understanding its mutagenic properties .

Computational parameters
Reported
DFT/B3LYP/6-311++G(d,p) level
Provides basis for miscoding potential modeling
Gas-phase; comparative analysis with cytosine and thymine adducts
Computational Chemistry DNA Damage Base Pairing Mutagenesis

O2 vs. C5 Methylation: Structural Difference

2-O-Methylcytosine is methylated on the oxygen atom at the 2-position of the pyrimidine ring, whereas the epigenetic mark 5-methylcytosine is methylated on the carbon atom at the 5-position . This fundamental structural difference dictates their distinct biological roles: 2-O-methylcytosine is an exocyclic DNA damage product, while 5-methylcytosine is an endogenous epigenetic regulator .

Methylation site
Class-level
O2 (exocyclic oxygen) vs. C5 (carbon)
Structural difference determines repair enzyme recognition
Qualitative comparison; functional classification
Nucleobase Analogue Epigenetics Chemical Biology Structure-Activity Relationship

Solubility Profile for In Vitro Assays

2-O-Methylcytosine exhibits a defined solubility of 60 mg/mL (approximately 479.50 mM) in DMSO . This is a practical, quantitative parameter that differentiates it from less soluble nucleobase analogues and is critical for preparing concentrated stock solutions for in vitro assays. Storage recommendations (4°C, protect from light) are also provided to ensure stability .

Solubility
Data to verify
60 mg/mL (479.50 mM) in DMSO
Supports stock solution preparation for assays
Supplier-reported; verify under specific assay conditions
Solubility Assay Development Compound Handling DMSO

2-O-Methylcytosine Application Scenarios


DNA Repair: Glycosylase vs. Methyltransferase Pathways

Researchers investigating the adaptive response to alkylating agents in E. coli or other model systems can use 2-O-methylcytosine as a specific substrate to assay AlkA DNA glycosylase activity. Its distinct repair pathway, compared to O4-methylthymine, makes it an essential tool for dissecting the contributions of different repair enzymes to genomic stability and for screening potential inhibitors of base excision repair [1].

Antisense & siRNA Design: Stability and Nuclease Resistance

In the development of antisense oligonucleotides or siRNAs, 2'-O-methyl modifications are a standard tool to confer nuclease resistance and enhance target RNA affinity. The quantifiable +1.3°C increase in Tm per modification allows for rational, sequence-based design to optimize binding without compromising specificity. This makes 2-O-methylcytosine phosphoramidite a key building block for therapeutic oligonucleotide synthesis and in vitro functional studies .

Mutagenesis and DNA Adduct Bypass Studies

2-O-Methylcytosine is a well-characterized miscoding lesion. It is used in site-specifically modified oligonucleotides to study the fidelity and processivity of translesion synthesis (TLS) DNA polymerases. Understanding how these specialized polymerases bypass O2-methylcytosine lesions is critical for elucidating the mechanisms of alkylation-induced mutagenesis and carcinogenesis .

Computational Modeling of Damaged DNA

The validated DFT computational parameters for 2-O-methylcytosine provide a crucial dataset for molecular dynamics simulations and quantum mechanical studies of DNA damage. Researchers modeling the biophysical consequences of alkylation damage, including altered base pairing and DNA bending, rely on these parameters to build accurate models of DNA containing this specific lesion [2].

Application
Selection Property
Validation Focus
DNA repair pathway studies
AlkA glycosylase substrate specificity
Glycosylase vs. methyltransferase assay context
Antisense/siRNA oligonucleotide research
2'-O-methyl modification stability
Tm and nuclease resistance profiling
Translesion synthesis studies
Miscoding lesion context
Polymerase bypass and mutagenesis endpoints
Computational DNA damage modeling
DFT-validated base pairing parameters
Molecular dynamics and QM model accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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